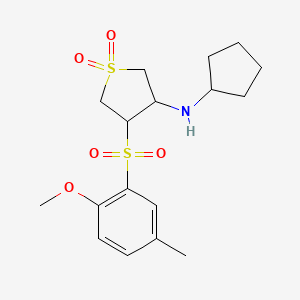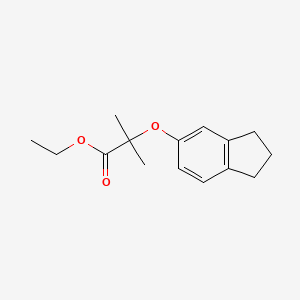![molecular formula C18H18N2O4 B6050722 2-{[2-methyl-3-(propionylamino)anilino]carbonyl}benzoic acid](/img/structure/B6050722.png)
2-{[2-methyl-3-(propionylamino)anilino]carbonyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-methyl-3-(propionylamino)anilino]carbonyl}benzoic acid is an organic compound with the molecular formula C17H18N2O4 This compound is characterized by its complex structure, which includes a benzoic acid moiety linked to a substituted aniline derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-methyl-3-(propionylamino)anilino]carbonyl}benzoic acid typically involves multi-step organic reactions. One common route starts with the nitration of 2-methylbenzoic acid, followed by reduction to form 2-methyl-3-aminobenzoic acid. This intermediate is then acylated with propionyl chloride to introduce the propionylamino group. The final step involves coupling with aniline derivatives under specific conditions to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions: 2-{[2-methyl-3-(propionylamino)anilino]carbonyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups or reduce carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine gas (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives or alcohols.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-{[2-methyl-3-(propionylamino)anilino]carbonyl}benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-{[2-methyl-3-(propionylamino)anilino]carbonyl}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 2-{[3-(propionylamino)anilino]carbonyl}benzoic acid
- 2-{[2-methyl-3-(acetylamino)anilino]carbonyl}benzoic acid
- 2-{[2-methyl-3-(butyryl-amino)anilino]carbonyl}benzoic acid
Comparison: Compared to its analogs, 2-{[2-methyl-3-(propionylamino)anilino]carbonyl}benzoic acid is unique due to the specific positioning and nature of its substituents. These structural differences can significantly impact its chemical reactivity, biological activity, and potential applications. For instance, the propionylamino group may confer distinct pharmacokinetic properties compared to an acetylamino or butyryl-amino group.
Eigenschaften
IUPAC Name |
2-[[2-methyl-3-(propanoylamino)phenyl]carbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-16(21)19-14-9-6-10-15(11(14)2)20-17(22)12-7-4-5-8-13(12)18(23)24/h4-10H,3H2,1-2H3,(H,19,21)(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWBLKOPGJETBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}BUTAN-1-ONE](/img/structure/B6050650.png)

![2-{4-AMINO-6-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL](/img/structure/B6050653.png)
![Propyl 2-[benzenesulfonyl-[2-oxo-4-(2-oxo-2-propoxyethoxy)chromen-3-yl]amino]acetate](/img/structure/B6050659.png)

![(E)-2-cyano-N-(4-fluorophenyl)-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B6050667.png)
![N-(2,5-DIMETHOXYPHENYL)-N'-{[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA](/img/structure/B6050673.png)
![1-(2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxybenzoyl)-2-(methoxymethyl)piperidine](/img/structure/B6050677.png)

![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]pyridine](/img/structure/B6050687.png)
![N-[2-(dimethylamino)ethyl]-4-methoxy-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6050688.png)
![6-{[4-(cyclopropylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-isopropyl-3(2H)-pyridazinone](/img/structure/B6050690.png)
![2-(4-chlorophenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B6050711.png)
![2-(2-fluorobenzyl)-6-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6050718.png)
